Einecs 269-766-3
Description
The European Inventory of Existing Commercial Chemical Substances (EINECS) categorizes chemicals marketed in the EU between 1971 and 1981. However, methodologies for analyzing EINECS compounds, such as read-across structure-activity relationships (RASAR) and quantitative structure-activity relationship (QSAR) models, can infer its properties based on structural analogs and physicochemical parameters .
Structure
3D Structure of Parent
Properties
CAS No. |
68324-22-1 |
|---|---|
Molecular Formula |
C25H47NO6 |
Molecular Weight |
457.6 g/mol |
IUPAC Name |
5-(7-carboxyheptyl)-2-hexylcyclohex-3-ene-1-carboxylic acid;2-(2-hydroxyethylamino)ethanol |
InChI |
InChI=1S/C21H36O4.C4H11NO2/c1-2-3-4-9-12-18-15-14-17(16-19(18)21(24)25)11-8-6-5-7-10-13-20(22)23;6-3-1-5-2-4-7/h14-15,17-19H,2-13,16H2,1H3,(H,22,23)(H,24,25);5-7H,1-4H2 |
InChI Key |
DCDKFIZYBRYJPR-UHFFFAOYSA-N |
Canonical SMILES |
CCCCCCC1C=CC(CC1C(=O)O)CCCCCCCC(=O)O.C(CO)NCCO |
physical_description |
Liquid |
Origin of Product |
United States |
Preparation Methods
Cyclohexene can be prepared by several methods:
Dehydration of Cyclohexanol: This is one of the most common methods. Cyclohexanol is dehydrated using an acid catalyst such as phosphoric acid.
Partial Hydrogenation of Benzene: This industrial method involves the partial hydrogenation of benzene using a metal catalyst such as palladium or nickel.
Chemical Reactions Analysis
Oxidation Pathways
-
Formation of Acetic Acid :
Acetaldehyde oxidizes to acetic acid (CH₃COOH) in the presence of oxidizing agents like KMnO₄ or CrO₃:This reaction is pH-dependent, proceeding efficiently under acidic conditions .
-
Combustion :
Complete oxidation yields carbon dioxide and water:
Reduction Pathways
-
Reduction to Ethanol :
Catalytic hydrogenation with H₂ and Ni/Pd yields ethanol:Sodium borohydride (NaBH₄) also reduces acetaldehyde to ethanol .
Aldol Condensation
Acetaldehyde undergoes aldol condensation under basic conditions (e.g., NaOH), forming β-hydroxybutyraldehyde, which dehydrates to crotonaldehyde (CH₃CH=CHCHO) :
-
Catalytic Enhancement : Over CeO₂ nanoparticles, aldol condensation proceeds via enolization and C–C coupling, with trans-crotonaldehyde as the dominant product .
Cross-Condensation
In supercritical water (400–700°C), acetaldehyde reacts with formaldehyde to form glycolaldehyde (HOCH₂CHO), a precursor to sugars .
Pyrolysis and Thermal Decomposition
At 400–600°C, acetaldehyde decomposes via a radical chain mechanism :
Key pathways include:
-
Methane Formation :
-
Carbon Monoxide Release :
| Product | Yield (mol%) | Conditions | Reference |
|---|---|---|---|
| Methane | 45–60 | 550°C, 30 s residence | |
| Carbon Monoxide | 30–40 | 600°C, 24.2 MPa | |
| Ethylene | 5–10 | 550°C, PdCl₂ catalyst |
Reactions in Supercritical Water (SCW)
Under SCW conditions (24.2 MPa, 500–700°C), acetaldehyde undergoes:
-
Decarbonylation :
-
Disproportionation :
Self-disproportionation yields ethanol and acetic acid, while cross-disproportionation with formic acid produces ethanol and CO₂ .
| Reaction Type | Major Products | Rate Constant (s⁻¹) |
|---|---|---|
| Decarbonylation | CH₄, CO | 1.2 × 10⁻³ |
| Self-Disproportionation | CH₃CH₂OH, CH₃COOH | 3.8 × 10⁻⁴ |
| Cross-Disproportionation | CH₃CH₂OH, CO₂ | 2.1 × 10⁻⁴ |
Protein Adduct Formation
Acetaldehyde forms stable adducts with lysine residues and N-terminal amino acids via Schiff base intermediates, leading to DNA cross-linking and oxidative stress .
Metabolic Pathways
Scientific Research Applications
Cyclohexene has several applications in scientific research:
Industrial Synthesis: It serves as an intermediate in the industrial synthesis of various compounds, including adipic acid and caprolactam, both of which are precursors to nylon.
Spectroscopy Studies: In research settings, cyclohexene is often used as a reference compound in spectroscopy studies due to its easily identifiable characteristics.
Green Chemistry: There is ongoing research aimed at making the production of cyclohexene more sustainable and environmentally friendly.
Mechanism of Action
Cyclohexene exerts its effects through various mechanisms:
Electrophilic Addition: The reaction with bromine is an example of electrophilic addition, where the bromine is polarized by the approaching π bond in the cyclohexene.
Dehydration Reaction: The production of cyclohexene from cyclohexanol involves an E1 mechanism, where the key intermediate is the cyclohexyl cation.
Comparison with Similar Compounds
Structural Similarity and Analog Identification
EINECS compounds are often compared using the Tanimoto index (≥70% similarity via PubChem 2D fingerprints) to identify analogs. For instance, a labeled set of 1,387 REACH Annex VI chemicals can cover 33,000 EINECS compounds through structural clustering . While EINECS 269-766-3’s exact structure is unspecified, hypothetical analogs might share:
- Core functional groups (e.g., carboxylic acids, aromatic rings).
- Substituent patterns (e.g., methyl, hydroxyl groups).
- Molecular weight and hydrophobicity (log Kow), critical for bioavailability and toxicity predictions .
Table 1: Hypothetical Comparison of this compound and Structural Analogs
Functional and Toxicological Overlap
- Bioavailability : Compounds with log Kow between 1.5–3.5 (moderate hydrophobicity) align with this compound’s hypothetical range, favoring membrane permeability but limiting bioaccumulation .
- Toxicity Mechanisms : Carboxylic acid derivatives often disrupt ion transport in aquatic organisms. For example, analogs like 499-76-3 show moderate acute toxicity (LC50 = 22 mg/L) due to polar interactions with biological targets .
- Regulatory Coverage : RASAR models enable toxicity predictions for unlabeled EINECS compounds using analogs from REACH Annex VI, reducing reliance on animal testing .
Physicochemical Property Space
highlights that ERGO reference substances cover significant portions of the EINECS domain in bioavailability-related properties (e.g., molecular weight, hydrogen bonding). For this compound, key parameters might include:
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
